molecular formula C12H24ClN3O2 B13468089 tert-butyl octahydro-1H-[1,4]diazino[1,2-a]pyrazine-2-carboxylate hydrochloride

tert-butyl octahydro-1H-[1,4]diazino[1,2-a]pyrazine-2-carboxylate hydrochloride

Cat. No.: B13468089
M. Wt: 277.79 g/mol
InChI Key: BPBFHSFTMHVOIQ-UHFFFAOYSA-N
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Description

tert-Butyl octahydro-1H-[1,4]diazino[1,2-a]pyrazine-2-carboxylate hydrochloride: is a complex organic compound with a unique structure that includes a diazino and pyrazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl octahydro-1H-[1,4]diazino[1,2-a]pyrazine-2-carboxylate hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the diazino and pyrazine rings through cyclization reactions. The tert-butyl group is introduced to protect the carboxylate functionality during the synthesis. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to accelerate the reactions. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl octahydro-1H-[1,4]diazino[1,2-a]pyrazine-2-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl octahydro-1H-[1,4]diazino[1,2-a]pyrazine-2-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets, such as enzymes or receptors, makes it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may exhibit pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties, making it a promising lead compound for new drug development.

Industry

In industry, this compound can be used as a precursor for the production of specialty chemicals, polymers, and materials. Its unique structure and reactivity make it valuable for designing new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl octahydro-1H-[1,4]diazino[1,2-a]pyrazine-2-carboxylate hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The specific molecular targets and pathways involved depend on the biological context and the compound’s structure.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl octahydro-1H-[1,4]diazino[1,2-a]pyrazine-2-carboxylate hydrochloride is unique due to its specific ring system and the presence of the tert-butyl group, which provides steric protection and enhances the compound’s stability. This uniqueness makes it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C12H24ClN3O2

Molecular Weight

277.79 g/mol

IUPAC Name

tert-butyl 1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine-2-carboxylate;hydrochloride

InChI

InChI=1S/C12H23N3O2.ClH/c1-12(2,3)17-11(16)15-7-6-14-5-4-13-8-10(14)9-15;/h10,13H,4-9H2,1-3H3;1H

InChI Key

BPBFHSFTMHVOIQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2CCNCC2C1.Cl

Origin of Product

United States

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